molecular formula C18H16BrN3O4 B2407466 8-(4-Bromophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 872102-87-9

8-(4-Bromophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No. B2407466
CAS RN: 872102-87-9
M. Wt: 418.247
InChI Key: JWBXVOPRPYNQAT-UHFFFAOYSA-N
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Description

Compounds with similar structures often have similar properties. For example, compounds with bromophenyl groups are often used in the synthesis of pharmaceuticals and other biologically active substances . The presence of a triazatricyclo group suggests that this compound may also have interesting chemical properties, although without more specific information it’s difficult to say for certain.

Scientific Research Applications

Synthetic Approaches and Reactivity

Research on related compounds often focuses on synthetic methodologies that enable the construction of complex molecular architectures. For instance, studies on the reaction of phenyl azide with fluorinated cyclopentadienes demonstrate the intricacy of designing specific reactions to obtain targeted structures with unique properties (R. Banks, M. Bridge, R. Fields, R. Haszeldine, 1971). Similarly, the synthesis of novel bromo-dihydroisoxazoles through [1,3]dipolar cycloadditions represents an example of utilizing specific functional groups to create heterocyclic compounds with potential application in various domains (Ebrahim Soleimani, Ebrahim Soleimani, H. Yazdani, Parisa Saei, 2015).

properties

IUPAC Name

8-(4-bromophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4/c1-2-7-22-15-14(16(23)21-18(22)25)12(9-3-5-10(19)6-4-9)13-11(20-15)8-26-17(13)24/h3-6,12,20H,2,7-8H2,1H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBXVOPRPYNQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)Br)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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